2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O3/c1-8-6-11(20(22)23)18-19(8)7-12(21)17-10-5-3-2-4-9(10)13(14,15)16/h2-6H,7H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLHXSNKYNRNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. For 5-methyl-1H-pyrazole , acetylacetone reacts with hydrazine hydrate in ethanol under reflux (Scheme 1):
Nitration follows to introduce the nitro group at position 3. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C ensures regioselectivity, yielding 5-methyl-3-nitro-1H-pyrazole in 75–85% yield.
Table 1: Nitration Optimization
| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 82 |
| HNO₃/Ac₂O | 20 | 4 | 68 |
| NO₂BF₄ | -10 | 1 | 78 |
Acetamide Moiety Preparation: N-(2-(Trifluoromethyl)phenyl)acetamide
Direct Acetylation
2-(Trifluoromethyl)aniline undergoes acetylation using acetyl chloride in dichloromethane with triethylamine as a base (Scheme 2):
Yields exceed 90% with purity >98% after recrystallization.
Fragment Coupling Strategies
Alkylation of Pyrazole Nitrogen
The pyrazole nitrogen is alkylated with 2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide under basic conditions. Using potassium carbonate in dimethylformamide (DMF) at 60°C for 6 hours achieves 75–88% yield (Scheme 3):
Table 2: Alkylation Condition Screening
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 6 | 88 |
| NaH | THF | 40 | 4 | 72 |
| Cs₂CO₃ | Acetone | 50 | 5 | 80 |
Mitsunobu Reaction for Direct Coupling
An alternative employs the Mitsunobu reaction to couple 5-methyl-3-nitro-1H-pyrazole with N-(2-(trifluoromethyl)phenyl)hydroxyacetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method affords moderate yields (65–70%) but avoids halogenated intermediates.
Alternative One-Pot Synthesis
A streamlined approach condenses pyrazole formation and acetamide coupling into a single reactor. Ethyl acetoacetate, hydrazine hydrate, and nitroethane undergo cyclocondensation in acetic acid, followed by in situ acetylation with 2-(trifluoromethyl)aniline. While this method reduces purification steps, yields are lower (50–60%) due to competing side reactions.
Purity Optimization and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane) elevates purity to >98%. For industrial-scale production, crystallization from ethanol/water mixtures (3:1 v/v) offers a cost-effective alternative.
Table 3: Scalability Data
| Batch Size (g) | Purity (%) | Recovery (%) |
|---|---|---|
| 10 | 98.5 | 85 |
| 100 | 97.8 | 82 |
| 1000 | 96.2 | 78 |
Comparative Analysis of Methods
Table 4: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Fragment Coupling | 3 | 70 | 98 | High |
| Mitsunobu Reaction | 2 | 65 | 97 | Moderate |
| One-Pot Synthesis | 1 | 55 | 95 | Low |
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-(5-methyl-3-amino-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, synthesis methods, and inferred properties of the target compound with analogs from the evidence:
Key Observations
Substituent Effects on Bioactivity: Nitro vs. Cyano/Trifluoromethyl: The target’s nitro group may enhance electrophilicity, favoring interactions with biological targets (e.g., enzyme active sites), whereas cyano or trifluoromethyl groups in analogs improve metabolic stability . Trifluoromethyl Phenyl: This group is recurrent in pharmaceuticals for its lipophilicity and resistance to oxidation. Its placement at the 2-position in the target compound may reduce steric hindrance compared to 3- or 4-substituted analogs .
Synthetic Challenges :
- Microwave-assisted synthesis (e.g., ) achieves faster reaction times but lower yields (19%), while traditional methods (e.g., ) yield >90% for simpler derivatives. The target compound’s synthesis likely follows conventional acetylation, but nitro group stability under reaction conditions requires optimization.
Physicochemical Properties :
Biological Activity
The compound 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide represents a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a pyrazole ring substituted with a nitro group and a trifluoromethylphenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to our target compound showed up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) | |
| Target Compound | Up to 85% | Up to 93% |
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various studies. For instance, derivatives containing similar structural motifs have demonstrated efficacy against bacterial strains such as E. coli and S. aureus. One study reported that a closely related pyrazole compound exhibited significant antimicrobial activity, which was attributed to the aliphatic amide pharmacophore present in its structure .
Case Studies
Several case studies have investigated the biological activities of related pyrazole compounds:
- Study on Anti-inflammatory Effects : A series of modified pyrazoles were synthesized and tested for their ability to inhibit inflammatory markers in vitro. Compounds with similar nitro-substituted pyrazole structures showed promising results, indicating that our target compound may also possess comparable activity .
- Antimicrobial Testing : In another study, derivatives were evaluated against multiple bacterial strains, demonstrating significant antimicrobial effects. The presence of electron-withdrawing groups like trifluoromethyl was linked to enhanced activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
